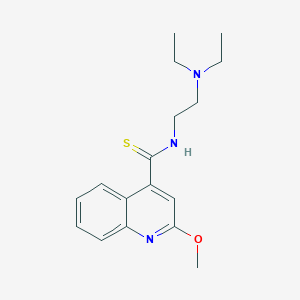

N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide

Description

Chemical Identity and IUPAC Nomenclature

This compound is a synthetically derived organic compound characterized by its quinoline backbone and distinct functional groups. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[2-(diethylamino)ethyl]-2-methoxyquinoline-4-carbothioamide , reflecting its substitution pattern and molecular architecture.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₃OS |

| Molecular Weight | 317.5 g/mol |

| CAS Registry Number | 67547-17-5 |

| IUPAC Name | N-[2-(Diethylamino)ethyl]-2-methoxyquinoline-4-carbothioamide |

The quinoline core is substituted at position 2 with a methoxy group (-OCH₃) and at position 4 with a carbothioamide (-C(=S)NH-) linked to a diethylaminoethyl chain. This structure confers unique physicochemical properties, including moderate solubility in polar solvents due to the protonatable diethylamino group.

Historical Context in Quinoline Derivative Research

Quinoline derivatives have played a pivotal role in medicinal chemistry since the early 20th century. The discovery of chloroquine and related antimalarial agents highlighted the therapeutic potential of quinoline-based structures. Over time, modifications to the quinoline scaffold, such as the introduction of sulfonamide, carboxamide, and carbothioamide groups, have expanded their applications to antimicrobial, anticancer, and neuroprotective therapies.

This compound represents a modern iteration of this research trajectory. Its design leverages the established bioactivity of quinoline while incorporating a carbothioamide group—a less common functional group known to enhance binding affinity to enzymatic targets. Comparative studies with earlier quinoline derivatives, such as those bearing carboxamide groups (e.g., cinchocaine), suggest that the substitution of oxygen with sulfur in the thioamide moiety may improve metabolic stability and target interaction.

Structural Significance of Methoxy and Carbothioamide Moieties

The structural features of this compound are critical to its function:

Methoxy Group (-OCH₃):

- Electronic Effects: The methoxy group acts as an electron-donating substituent, altering the electron density of the quinoline ring. This modification can influence π-π stacking interactions with aromatic residues in biological targets, such as DNA or enzyme active sites.

- Steric Influence: Positioned at the 2nd carbon, the methoxy group imposes steric constraints that may guide the orientation of the carbothioamide side chain during molecular interactions.

Carbothioamide (-C(=S)NH-):

- Hydrogen Bonding Capacity: The thiocarbonyl (C=S) and amine (NH) groups enable hydrogen bonding with biological targets, enhancing binding specificity. For example, the sulfur atom can act as a hydrogen bond acceptor, while the NH group serves as a donor.

- Metal Coordination Potential: The sulfur atom in the carbothioamide may participate in coordination bonds with metal ions in metalloenzymes, a property less prevalent in oxygen-containing analogs.

Diethylaminoethyl Side Chain:

- Solubility Modulation: The tertiary amine in the diethylaminoethyl chain can undergo protonation under physiological conditions, improving aqueous solubility and facilitating transport across cellular membranes.

Table 2: Functional Group Contributions

| Functional Group | Role in Bioactivity |

|---|---|

| Methoxy (-OCH₃) | Modulates electron density and steric interactions |

| Carbothioamide (-C(=S)NH-) | Enhances hydrogen bonding and metal coordination |

| Diethylaminoethyl | Improves solubility and bioavailability |

This compound’s structural synergy underscores its potential as a scaffold for developing therapeutics targeting enzymes, DNA, or microbial pathogens. Ongoing research aims to optimize these features for specific applications, such as topoisomerase inhibition or antimicrobial activity.

Properties

CAS No. |

67547-17-5 |

|---|---|

Molecular Formula |

C17H23N3OS |

Molecular Weight |

317.5 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-methoxyquinoline-4-carbothioamide |

InChI |

InChI=1S/C17H23N3OS/c1-4-20(5-2)11-10-18-17(22)14-12-16(21-3)19-15-9-7-6-8-13(14)15/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,22) |

InChI Key |

MKLREWNXHBZGDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=S)C1=CC(=NC2=CC=CC=C21)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-(diethylamino)ethyl)amine to yield the desired carbothioamide product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Key Observations:

- Solubility Trends : The methoxy-substituted carboxamide (0.904 g/L ) exhibits higher aqueous solubility than the hexoxy analog (0.0025 g/L ), highlighting the impact of alkoxy chain length. The target carbothioamide likely has lower solubility than its carboxamide counterpart due to the lipophilic thioamide group.

- Melting Points : Longer alkoxy chains (e.g., hexoxy) correlate with higher melting points (371.53°C vs. 301.39°C for methoxy ), suggesting increased molecular rigidity.

Biological Activity

N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the quinoline family, which is known for its diverse pharmacological properties. The specific structure of this compound includes a methoxy group and a carbothioamide moiety, which are critical for its biological activity.

Synthesis Overview:

The synthesis typically involves the reaction of 2-methoxyquinoline with diethylamine and a suitable thiocarbonyl compound. The resulting product can be purified through recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve interference with DNA replication and repair processes.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The cytotoxicity of this compound has been linked to its ability to induce apoptosis in cancer cells. Studies suggest that it may act as a topoisomerase inhibitor, disrupting the normal function of these enzymes which are crucial for DNA unwinding during replication.

Case Study: Topoisomerase Inhibition

A study conducted on human leukemia cell lines demonstrated that this compound inhibited topoisomerase II activity, leading to increased DNA damage and subsequent cell death. The compound showed a dose-dependent response, with higher concentrations resulting in greater cytotoxic effects.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary investigations suggest moderate absorption rates and a half-life suitable for therapeutic use, though further studies are required to fully elucidate its metabolic pathways.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Half-life | 3 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.